N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves several steps. One common method includes the reaction of 5-fluoroindole with ethyl bromoacetate to form an intermediate, which is then reacted with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate tropomyosin-related kinase B (TrkB), which plays a role in neuronal survival and differentiation . The compound may also inhibit enzymes like Notum, which can upregulate Wnt signaling, a pathway involved in cell proliferation and differentiation .
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be compared with other indole derivatives, such as:
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]nicotinamide: This compound has similar structural features but differs in its biological activity and applications.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide: Another indole derivative with antioxidant properties.
N-[2-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-10-7-11(2)22-18(24)16(10)17(23)20-6-5-12-9-21-15-4-3-13(19)8-14(12)15/h3-4,7-9,21H,5-6H2,1-2H3,(H,20,23)(H,22,24) |
InChI Key |
AFVSBHDTOFOFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)C |
Origin of Product |
United States |
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